Febuxostat Impurity 7, chemically identified as 2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid, is a key impurity found in Febuxostat synthesis. [] It is classified as an organic compound belonging to the thiazole carboxylic acid derivative family. While Febuxostat is known for its role as a xanthine oxidase inhibitor, the specific implications of Impurity 7 in scientific research remain underexplored.
Febuxostat impurity 7, chemically known as Butyl-2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, is one of the significant impurities associated with the synthesis of febuxostat, a xanthine oxidase inhibitor used primarily in the treatment of gout. The presence of impurities in pharmaceutical compounds is critical as they can affect the efficacy and safety of the drug. This impurity arises during the synthetic processes of febuxostat, highlighting the importance of understanding its characteristics and implications in drug formulation.
Febuxostat impurity 7 is generated during the synthesis of febuxostat, particularly through esterification reactions involving various alcohols such as n-butanol. The synthesis routes can lead to several process-related impurities, including impurity 7, which necessitates careful monitoring and control during production to ensure high purity levels in the final pharmaceutical product .
Febuxostat impurity 7 falls under the category of organic compounds, specifically thiazole derivatives. It is classified as a process-related impurity due to its formation during the chemical synthesis of febuxostat. Understanding its classification helps in assessing its potential impact on drug performance and safety.
The synthesis of febuxostat impurity 7 involves several chemical reactions, primarily focusing on esterification processes. The key steps include:
The specific procedure for synthesizing febuxostat impurity 7 involves mixing 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid with n-butanol and sodium hydroxide in a controlled environment. The reaction is maintained at elevated temperatures (100-110°C) for an extended period (48 hours) to ensure high yields (approximately 95%) and purity levels .
The molecular structure of febuxostat impurity 7 can be represented as follows:
The structural formula includes a thiazole ring and various functional groups that contribute to its chemical properties.
The characterization of febuxostat impurity 7 includes:
Febuxostat impurity 7 can undergo several chemical reactions typical for thiazole derivatives, including hydrolysis and transesterification. These reactions can lead to further degradation or transformation into other impurities if not controlled properly.
The formation of febuxostat impurity 7 can be influenced by factors such as:
Relevant analytical data confirms that maintaining stringent conditions during synthesis can significantly reduce the levels of this impurity in final products .
Febuxostat impurity 7 serves as a model compound for studying synthetic routes involving thiazole derivatives. Its characterization aids researchers in understanding:
By analyzing such impurities, scientists can develop better methods for synthesizing active pharmaceutical ingredients with fewer contaminants, ultimately leading to safer therapeutic options .
Febuxostat (chemical name: 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid) is a potent non-purine selective xanthine oxidase inhibitor approved for treating chronic hyperuricemia in gout. It disrupts uric acid biosynthesis by binding to both oxidized and reduced forms of xanthine oxidase (XO) with high affinity, exhibiting a reported inhibition constant (Ki) of 0.6 nM [1] [3]. This mechanism reduces serum urate levels more effectively than allopurinol, positioning febuxostat as a first-line therapy for patients unresponsive to purine analogs [3] [6]. The drug’s efficacy hinges on preserving its chemical integrity, as structural modifications—such as those seen in impurities—can diminish pharmacological activity.
Table 1: Key Pharmacological Attributes of Febuxostat
Property | Value | Significance |
---|---|---|
Target Enzyme | Xanthine Oxidase | Catalyzes xanthine → uric acid conversion |
Inhibition Constant (K*i) | 0.6 nM | Sub-nanomolar potency enables low dosing |
Therapeutic Indication | Chronic Gout | Management of hyperuricemia |
Selectivity | Non-purine inhibitor | Reduces off-target interactions |
Regulatory agencies (FDA, EMA, ICH) mandate rigorous impurity control in active pharmaceutical ingredients (APIs) to ensure patient safety. ICH Q3A/B guidelines classify impurities into tiers based on risk, requiring identification and quantification of those exceeding 0.10% thresholds [3] [5]. For febuxostat, impurities may arise during synthesis, storage, or manufacturing, potentially altering efficacy or introducing toxicological risks. Techniques like LC-MS/MS and GC-ECD are employed to detect trace impurities at parts-per-million (ppm) levels, aligning with strict limits for genotoxic species (e.g., ≤13 ppm for alkyl bromides) [6] [10]. Impurity profiling thus forms a non-negotiable pillar of API quality assurance.
Table 2: Analytical Methods for Febuxostat Impurity Detection
Technique | Target Impurities | Detection Limit | Primary Use |
---|---|---|---|
LC-MS Q-TOF | Process-related impurities | <0.05% | Structural identification |
GC-ECD (Headspace) | Alkyl bromide genotoxins | 0.003–0.03 μg/mL | Quantification of volatile residues |
HPLC-UV | Degradation products | 0.1% | Routine quality control |
Febuxostat impurities are broadly categorized as:
Structurally, Impurity 7 replaces febuxostat’s cyano group (–C≡N) with a hydroxyiminomethyl group (–CH=N–OH), altering polarity without significant pharmacological activity [4] [8]. This modification is a critical quality attribute monitored during API release testing.
Table 3: Structural Comparison of Febuxostat vs. Impurity 7
Characteristic | Febuxostat | Impurity 7 |
---|---|---|
Molecular Formula | C₁₆H₁₆N₂O₃S | C₁₆H₁₈N₂O₄S |
Molecular Weight | 316.38 g/mol | 334.39 g/mol |
CAS No. | 144060-53-7 | 1350352-70-3 |
Key Functional Group | 3-Cyano substituent | 3-(Hydroxyimino)methyl substituent |
Origin | Active Pharmaceutical Ingredient | Synthetic intermediate/byproduct |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1